molecular formula C22H17N3O4 B14994688 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14994688
M. Wt: 387.4 g/mol
InChI Key: OCMUMMDXTYHBES-UHFFFAOYSA-N
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Description

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent under basic conditions.

    Synthesis of the dihydropyrrolo[3,4-c]pyrazol core: This step may involve the cyclization of a precursor molecule containing the necessary functional groups, such as hydrazine and a diketone, under acidic or basic conditions.

    Coupling of the hydroxyphenyl groups: The final step could involve the coupling of the hydroxyphenyl groups to the dihydropyrrolo[3,4-c]pyrazol core using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the furan moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound for drug discovery. Its multiple functional groups enable it to interact with various biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structure suggests possible applications in the treatment of diseases such as cancer or inflammation.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the hydroxyphenyl groups may enable the compound to form hydrogen bonds with target proteins, while the furan moiety could facilitate π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: shares similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H17N3O4/c26-14-6-3-5-13(11-14)21-18-19(16-8-1-2-9-17(16)27)23-24-20(18)22(28)25(21)12-15-7-4-10-29-15/h1-11,21,26-27H,12H2,(H,23,24)

InChI Key

OCMUMMDXTYHBES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)O)O

Origin of Product

United States

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